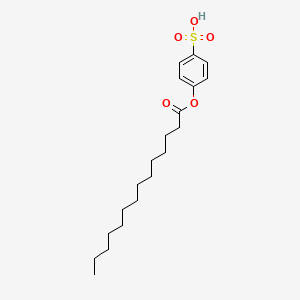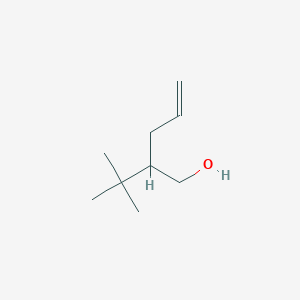![molecular formula C20H14O2S2 B14267312 (1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] CAS No. 180286-04-8](/img/structure/B14267312.png)
(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] is an organic compound characterized by the presence of two sulfanylphenyl groups attached to a 1,3-phenylene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] typically involves the reaction of 1,3-dibromobenzene with 4-mercaptobenzophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for (1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of (1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] involves its interaction with specific molecular targets. The sulfanyl groups can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- (1,4-Phenylene)bis[(4-sulfanylphenyl)methanone]
- (1,2-Phenylene)bis[(4-sulfanylphenyl)methanone]
- (1,3-Phenylene)bis[(4-methylphenyl)methanone]
Comparison: (1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] is unique due to the specific positioning of the sulfanyl groups on the phenylene core. This positioning influences its chemical reactivity and physical properties, making it distinct from its isomers and analogs. For example, the 1,3-phenylene core provides a different spatial arrangement compared to the 1,4- or 1,2-phenylene cores, affecting the compound’s overall stability and reactivity.
Eigenschaften
CAS-Nummer |
180286-04-8 |
|---|---|
Molekularformel |
C20H14O2S2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
[3-(4-sulfanylbenzoyl)phenyl]-(4-sulfanylphenyl)methanone |
InChI |
InChI=1S/C20H14O2S2/c21-19(13-4-8-17(23)9-5-13)15-2-1-3-16(12-15)20(22)14-6-10-18(24)11-7-14/h1-12,23-24H |
InChI-Schlüssel |
NODYUVKUUJALOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)S)C(=O)C3=CC=C(C=C3)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


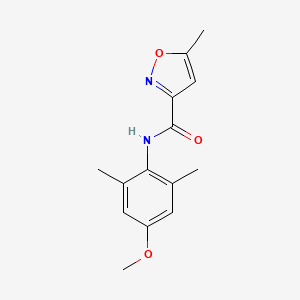
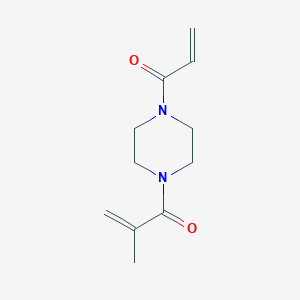
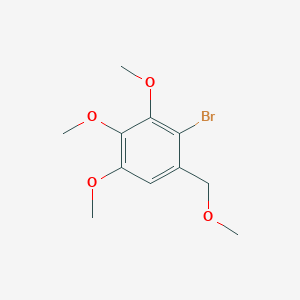
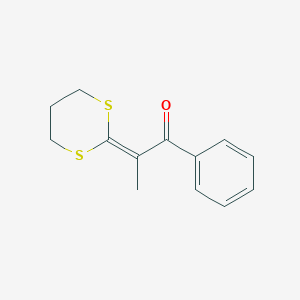
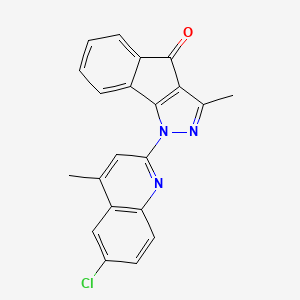
![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)
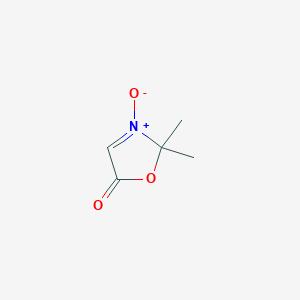
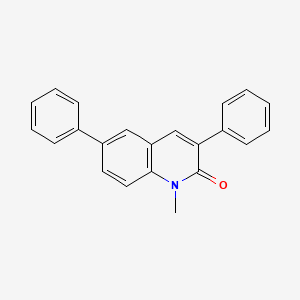
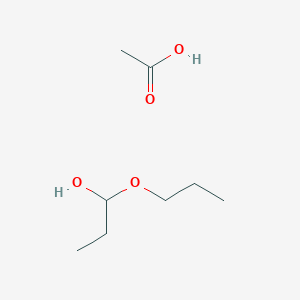
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide](/img/structure/B14267290.png)
